molecular formula C10H10BrN5NaO7P B13390898 8-Bromoguanosine 3',5'-(cyclic) monophosphatesodium salt N-hydrate

8-Bromoguanosine 3',5'-(cyclic) monophosphatesodium salt N-hydrate

Cat. No.: B13390898
M. Wt: 446.08 g/mol
InChI Key: ZJRFCXHKYQVNFK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate typically involves the bromination of guanosine 3’,5’-(cyclic) monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine base . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Mechanism of Action in Signal Transduction

8-Br-cGMP functions as a membrane-permeable activator of cGMP-dependent protein kinase (PKG). It exhibits 4.3-fold greater potency than native cGMP in activating PKG1α, a key enzyme regulating smooth muscle relaxation and vascular tone . Its bromine substitution at the 8-position enhances resistance to phosphodiesterase (PDE)-mediated hydrolysis, prolonging its intracellular activity .

Key Biochemical Interactions:

ParameterEffect of 8-Br-cGMPReference
PKG ActivationEC₅₀ = 0.6 μM (vs. 2.6 μM for cGMP)
PI Hydrolysis InhibitionReduces phenylephrine-induced PI turnover by 40%
Intracellular Ca²⁺ LevelsInhibits acetylcholine-induced Ca²⁺ oscillations
Smooth Muscle RelaxationPromotes tracheal/vascular relaxation at 1–100 μM

Inhibition of Calcium Mobilization

In rat caudal artery studies, 8-Br-cGMP (10–100 μM) suppressed phenylephrine-induced phosphatidylinositol (PI) hydrolysis, a pathway linked to intracellular Ca²⁺ release. This effect paralleled reductions in contractile responses, suggesting dual modulation of Ca²⁺ influx and store-operated channels .

Comparative Analysis with Calcium Modulators:

CompoundEffect on PI HydrolysisEffect on ContractionMechanism
8-Br-cGMP (10 μM)↓ 40%↓ 60%PKG activation, Ca²⁺ channel inhibition
Felodipine (10 nM)↓ 35%↓ 55%L-type Ca²⁺ channel blockade
Ryanodine (1 μM)No effect↓ 30%Depletes sarcoplasmic Ca²⁺ stores

Physiological Effects in Smooth Muscle

8-Br-cGMP directly relaxes vascular and tracheal smooth muscle by:

  • Activating PKG , which phosphorylates proteins regulating Ca²⁺ sensitivity (e.g., myosin light-chain phosphatase) .

  • Inhibiting acetylcholine-induced Ca²⁺ oscillations in tracheal smooth muscle cells at 1–10 μM .

Chemical Stability and Solubility

  • Solubility : 100 mg/mL in water (223 mM), making it suitable for aqueous experimental systems .

  • Storage : Requires desiccation at -20°C to prevent decomposition .

Synthetic and Functional Analogues

Related compounds and their distinguishing features:

CompoundKey PropertyApplication
8-Br-PET-cGMPEnhanced PDE resistanceLong-term PKG studies
2'-DCGMP Sodium SaltDeoxyribose modificationNucleotide metabolism research
Inosine-3',5'-cyclic PhosphateNon-canonical cyclic nucleotideComparative signaling studies

Scientific Research Applications

8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate, also known as 8-bromo-cyclic GMP, is a cell-permeable analog of cyclic GMP (cGMP) that is more resistant to hydrolysis by phosphodiesterases than its parent compound . It is known to preferentially activate cGMP-dependent protein kinase .

Scientific Research Applications

  • Vascular Smooth Muscle Studies: 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate has been shown to impact vascular smooth muscle. It can inhibit phenylephrine-induced contractions in rat isolated caudal artery . Moreover, it actively reduces intracellular free calcium concentrations in cultured rat aortic vascular smooth muscle cells .
  • Protein Kinase G (PKG) Activation: This compound is a membrane-permeable cGMP analog that activates protein kinase G (PKG) . It is reportedly 4.3-fold more potent than cGMP in activating PKG1α and promotes relaxation of tracheal and vascular smooth muscle tissue in vitro .
  • Calcium Oscillation Inhibition: 8-Bromoguanosine 3',5'-(cyclic) monophosphate can slow or inhibit the intracellular calcium oscillations of tracheal smooth muscle cells in response to acetylcholine .
  • Modulation of Circadian Rhythms: 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt can modulate circadian rhythms .

Data Table

ApplicationDescription
Vascular Smooth Muscle ContractionInhibits phenylephrine-induced contractions in rat caudal artery
Intracellular Calcium LevelsActively reduces intracellular free calcium concentrations in vascular smooth muscle cells
Protein Kinase G ActivationActivates protein kinase G (PKG); 4.3-fold more potent than cGMP in activating PKG1α
Calcium OscillationSlows or inhibits intracellular calcium oscillations in tracheal smooth muscle cells in response to acetylcholine
Circadian RhythmsModulates circadian rhythms

Physicochemical Properties

  • Molecular Formula: C10H12BrN5NaO7P
  • Molecular Weight: 448.10 g/mol
  • CAS Number: 51116-01-9
  • Solubility: Soluble in water

Comparison with Similar Compounds

Similar Compounds

    8-Bromoadenosine 3’,5’-(cyclic) monophosphate: A similar brominated cyclic nucleotide that acts as a cAMP analog.

    Guanosine 3’,5’-(cyclic) monophosphate: The non-brominated form of the compound, which is less resistant to hydrolysis.

    8-(4-Chlorophenylthio)-guanosine 3’,5’-(cyclic) monophosphate: Another cGMP analog with different substituents.

Uniqueness

8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate is unique due to its enhanced resistance to hydrolysis and its ability to selectively activate cGMP-dependent pathways. This makes it a valuable tool in research settings where prolonged activation of cGMP signaling is required .

Biological Activity

8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate (8-Br-cGMP) is a brominated analog of cyclic guanosine monophosphate (cGMP). This compound is notable for its enhanced stability against hydrolysis by phosphodiesterases compared to cGMP, making it a valuable tool in biological research. It primarily functions as an activator of cGMP-dependent protein kinases, which play critical roles in various physiological processes, including smooth muscle relaxation and signal transduction.

  • Molecular Formula : C10H12BrN5NaO7P
  • Molecular Weight : 448.1 g/mol
  • CAS Number : 51116-01-9
  • Appearance : White powder

8-Br-cGMP acts as a membrane-permeable analog of cGMP, preferentially activating cGMP-dependent protein kinase (PKG). It has been shown to be approximately 4.3-fold more potent than cGMP in activating PKG1α, leading to significant physiological effects such as relaxation of vascular smooth muscle and modulation of intracellular calcium levels.

Vascular Smooth Muscle Relaxation

Research indicates that 8-Br-cGMP effectively promotes relaxation in tracheal and vascular smooth muscle tissues. It inhibits acetylcholine-induced increases in intracellular calcium concentrations at concentrations ranging from 1 μM to 0.1 mM .

Inhibition of Calcium Release

In studies involving rat isolated caudal arteries, 8-Br-cGMP was found to inhibit phenylephrine-induced contractions without affecting phosphatidylinositol (PI) hydrolysis. This suggests that it may regulate vascular smooth muscle contraction by inhibiting calcium release from intracellular stores rather than directly affecting PI turnover .

Study on Smooth Muscle Contraction

A study published in Circulation Research demonstrated that 8-Br-cGMP reduces the myofilament response to Ca2+ in intact cardiac myocytes. This effect underscores its potential role in modulating cardiac function and vascular tone .

Role in Cell Signaling

Another investigation highlighted the compound's role in signaling pathways involving nitric oxide. It was shown that vasodilators generating nitric oxide, like sodium nitroprusside, along with 8-Br-cGMP, inhibit mitogenesis and proliferation of cultured rat vascular smooth muscle cells .

Comparative Table of Biological Effects

Biological Activity Effect Reference
Vascular Smooth Muscle RelaxationPromotes relaxation; inhibits calcium influx
Calcium Release InhibitionInhibits phenylephrine-induced contractions
Cardiac Myocyte ResponseReduces myofilament response to Ca2+
Mitogenesis InhibitionInhibits proliferation in vascular smooth muscle

Q & A

Basic Research Questions

Q. How is 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate synthesized, and what intermediates are critical for its purity?

The synthesis involves bromination of guanosine cyclic monophosphate (cGMP) using intermediates like 8-bromoguanosine and selenourea for seleno-substituted derivatives . Key steps include coupling 4-bromomethyl-7-methoxycoumarin with brominated cyclic nucleotides to enhance photolytic properties . Purity (>98%) is achieved via HPLC purification, with empirical formula validation (C₁₀H₁₀BrN₅NaO₇P) and CAS No. 51116-01-9 confirmation .

Q. How does bromination at the 8-position alter the structural and functional properties of cGMP?

Bromination increases steric hindrance and stabilizes the syn-conformation of the guanine base, enhancing binding affinity to cGMP-dependent protein kinase (cGKI) and resistance to phosphodiesterase (PDE) hydrolysis . This modification also improves membrane permeability, making it a potent tool for mimicking endogenous cGMP in cellular assays .

Q. What analytical methods are used to characterize this compound?

  • Mass Spectrometry : Confirms molecular weight (446.08 g/mol) and sodium adduct formation .
  • Phosphodiesterase Assays : Quantify hydrolysis resistance using snake venom PDE, with <10% degradation observed over 24 hours .
  • UV-Vis Spectroscopy : Detects absorbance peaks at 254 nm (guanine moiety) and 280 nm (bromine substitution) .

Advanced Research Questions

Q. How is this compound utilized to study cGMP-dependent signaling in ion channel regulation?

In Arabidopsis guard cells, 8-Br-cGMP activates hyperpolarization-induced Ca²⁺-permeable cation channels (CNGC5/6), with currents blocked by La³⁺ and Gd³⁺ . In mammalian neurons, it modulates Na⁺/K⁺ pump activity by enhancing cGMP-PKG signaling, validated via patch-clamp electrophysiology and VASP phosphorylation assays .

Q. What methodologies resolve contradictions in its hydrolysis resistance across studies?

Discrepancies arise from PDE isoform specificity. For example, 8-substituted seleno derivatives resist PDE-I but are susceptible to PDE-II . Researchers should:

  • Compare PDE sources (e.g., bovine vs. human recombinant).
  • Use HPLC to quantify degradation products .
  • Validate via cyclic nucleotide-gated channel assays in heterologous systems .

Q. How is 8-Br-cGMP applied in photolysis-based studies of intracellular signaling?

Coupling with (7-methoxycoumarin-4-yl)methyl esters enables UV-triggered release (λ = 360 nm) in nanoseconds, allowing precise spatiotemporal control of cGMP signaling in live cells . Applications include real-time monitoring of NO-cGMP pathways in vascular smooth muscle .

Q. Experimental Design Considerations

Q. How to optimize concentration ranges for in vitro vs. in vivo studies?

  • In vitro : 10–200 µM in buffer (e.g., Krebs-Henseleit) for cGKI activation .
  • In vivo : 1–5 mg/kg in rodent models, adjusted for renal clearance rates .
    Note: Higher doses (>500 µM) may exhibit off-target effects on cAMP pathways .

Q. What controls are essential when using 8-Br-cGMP in kinase assays?

  • Negative Control : Non-hydrolysable cGMP analogs (e.g., Rp-8-Br-cGMPS) to block PKG .
  • Positive Control : Sodium nitroprusside (SNP) to stimulate endogenous cGMP .
  • Solvent Control : DMSO concentration ≤0.1% to avoid solvent-induced artifacts .

Q. Data Interpretation Challenges

Q. How to distinguish direct cGKI activation from off-target effects?

  • Knockout Models : Use cGKI-null cells/mice to confirm specificity .
  • FRET-Based Sensors : Monitor real-time cGMP-PKG activity in HEK293T cells transfected with PKG FRET reporters .
  • Inhibitor Cocks : Combine with KT5823 (PKG inhibitor) to isolate cGMP-dependent effects .

Q. Why do some studies report conflicting results on its antitumor activity?

Variability stems from cell type-specific responses. For example, 8-seleno-cGMP derivatives inhibit L5178Y murine leukemia cells (IC₅₀ = 12 µM) but show no efficacy in HeLa cells . Researchers should:

  • Profile cGMP receptor isoforms (e.g., PKG-Iα vs. PKG-Iβ).
  • Assess downstream targets (e.g., VASP, MLC phosphorylation) .

Q. Emerging Applications

Q. Can 8-Br-cGMP modulate redox homeostasis in toxin-induced diseases?

Preliminary data show it upregulates glutathione reductase (GSR) in cholangiocytes, mitigating oxidative stress from bile acid accumulation . Combine with N-acetylcysteine (NAC) to amplify antioxidant effects .

Q. What novel delivery systems enhance its bioavailability?

  • Lipid Nanoparticles : Increase blood-brain barrier penetration in neurodegenerative models .
  • Hydrogel Microspheres : Sustain release in ocular studies (e.g., intraocular pressure regulation) .

Properties

IUPAC Name

sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRFCXHKYQVNFK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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